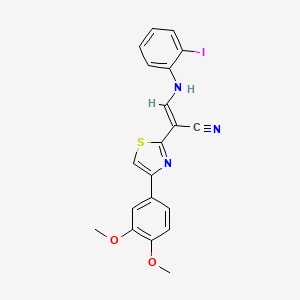

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile

Description

The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile (CAS: 374601-70-4 ) is a heterocyclic acrylonitrile derivative featuring:

- A thiazole core substituted at position 4 with a 3,4-dimethoxyphenyl group.

- An (E)-configured acrylonitrile moiety at position 2 of the thiazole.

- A 2-iodophenylamino group at the β-position of the acrylonitrile.

Properties

IUPAC Name |

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-iodoanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16IN3O2S/c1-25-18-8-7-13(9-19(18)26-2)17-12-27-20(24-17)14(10-22)11-23-16-6-4-3-5-15(16)21/h3-9,11-12,23H,1-2H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGGEKZUZAZVQI-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3I)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3I)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16IN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile is a member of the thiazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H21N3O3S

- Molecular Weight : 407.49 g/mol

- Purity : Typically around 95%.

Structure

The compound features a thiazole ring and a nitrile group, contributing to its unique reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Apoptosis Induction : Thiazole derivatives can activate intrinsic apoptotic pathways by increasing pro-apoptotic factors such as Bax and decreasing anti-apoptotic factors like Bcl-2.

- Cell Cycle Arrest : These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. They have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Some studies suggest that thiazole compounds can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their potential use in treating inflammatory diseases.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their anticancer efficacy against breast cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability, with IC50 values in the micromolar range .

Study 2: Antimicrobial Efficacy

A study in Pharmaceutical Biology evaluated the antimicrobial activity of thiazole-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting strong antimicrobial potential .

Data Summary Table

Scientific Research Applications

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile is a synthetic organic molecule with a complex structure featuring a thiazole ring, a methoxy-substituted phenyl group, and an acrylonitrile moiety. The presence of the thiazole ring suggests potential biological activity. Research indicates that thiazole derivatives can be effective as anti-cancer, antimicrobial, and antifungal agents . The acrylonitrile group's reactivity makes it useful in organic synthesis applications. The uniqueness of This compound is due to its combination of thiazole and acrylonitrile functionalities, along with specific substituents that may enhance its biological activity compared to simpler analogs.

Potential Applications

Because information on the specific compound is limited, research on similar compounds and their applications can provide insight.

| Compound Name | Structural Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| Thiazole Derivative A | Thiazole ring + alkyl groups | Antimicrobial | Simple structure |

| Acrylonitrile Derivative B | Acrylonitrile + phenolic groups | Anticancer | High reactivity |

| Iodinated Phenyl C | Iodine-substituted phenyl | Imaging agent | Radioactive properties |

- Drug Development The thiazole ring is a component in molecules with a broad range of biological activities. Research suggests that thiazole derivatives can be effective as anti-cancer agents, antimicrobials, and antifungals, so investigating this compound could contribute to the development of new drugs.

- Organic Synthesis As an acrylonitrile derivative, This compound could be useful in various organic synthesis applications. Research into its reactivity could provide insights into new synthetic pathways for other molecules.

- CDK Inhibitors Thiazole derivatives are recognized as agents with diverse biological activities, encompassing anticancer properties .

- Antimicrobial Agents Thiazole derivatives have attracted much attention in medicinal chemistry due to their diverse pharmacological activities .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural and functional differences:

Electronic and Steric Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.